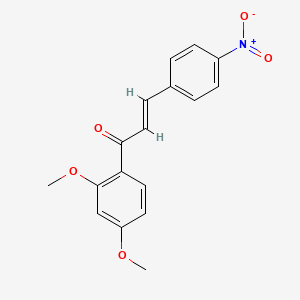

1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as DNP, is a yellow crystalline compound that has gained significant attention in the field of scientific research due to its unique chemical properties. DNP is a potent electron transport chain uncoupler that has been extensively studied for its potential use in various fields, including biochemistry, pharmacology, and toxicology.

Mécanisme D'action

1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one dissipates the proton gradient by allowing protons to leak across the membrane, which results in the generation of heat instead of ATP. The uncoupling effect of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been extensively studied, and various mechanisms have been proposed to explain its mode of action.

Biochemical and Physiological Effects:

1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to increase metabolic rate, oxygen consumption, and heat production. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has also been shown to improve insulin sensitivity, reduce oxidative stress, and decrease inflammation. However, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has also been shown to have toxic effects, including hyperthermia, gastrointestinal disturbance, and neurotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has several advantages as a research tool, including its ability to uncouple oxidative phosphorylation, its low cost, and its availability. However, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one also has several limitations, including its potential toxicity, its non-specific effects, and its limited solubility in aqueous solutions.

Orientations Futures

There are several future directions for the research of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. One potential direction is to develop more potent and selective mitochondrial uncouplers for the treatment of metabolic disorders and neurodegenerative diseases. Another direction is to study the role of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one in protein folding and binding. Additionally, further research is needed to understand the toxic effects of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one and to develop safer alternatives for research purposes.

Conclusion:

In conclusion, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, or 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, is a yellow crystalline compound that has gained significant attention in the field of scientific research due to its unique chemical properties. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been extensively studied for its potential use as a mitochondrial uncoupler in the treatment of various diseases and as a research tool to study the electron transport chain and protein folding. However, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one also has toxic effects, and further research is needed to develop safer alternatives for research purposes.

Méthodes De Synthèse

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one involves the condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzaldehyde with acetone in the presence of a base catalyst. The resulting compound is then purified by recrystallization to obtain pure 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. The synthesis method of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Applications De Recherche Scientifique

1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential use as a mitochondrial uncoupler in the treatment of obesity, diabetes, and neurodegenerative diseases. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has also been used as a research tool to study the electron transport chain and oxidative phosphorylation. Additionally, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been used as a probe to study the thermodynamics of protein folding and binding.

Propriétés

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-22-14-8-9-15(17(11-14)23-2)16(19)10-5-12-3-6-13(7-4-12)18(20)21/h3-11H,1-2H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCZAUGJPNDKBM-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)

![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)

![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)

![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)

![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)

![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)

![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)

![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)